tert-Butyl2-acetylindoline-1-carboxylate
Description
tert-Butyl 2-acetylindoline-1-carboxylate is a substituted indoline derivative characterized by a tert-butyl carbamate group at the 1-position and an acetyl group at the 2-position of the indoline scaffold. The acetyl substituent likely influences electronic and steric properties, modulating reactivity and biological activity compared to other derivatives.
Properties
Molecular Formula |
C15H19NO3 |
|---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
tert-butyl 2-acetyl-2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C15H19NO3/c1-10(17)13-9-11-7-5-6-8-12(11)16(13)14(18)19-15(2,3)4/h5-8,13H,9H2,1-4H3 |
InChI Key |
ZGKDIXWBIJDVOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CC2=CC=CC=C2N1C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl2-acetylindoline-1-carboxylate typically involves the reaction of indoline with tert-butyl chloroformate and acetyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl2-acetylindoline-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other functional groups.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole derivatives, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry Applications
Tert-butyl 2-acetylindoline-1-carboxylate has been extensively studied for its biological activities, which include:
- Antiviral Properties : Research indicates that indole derivatives can exhibit antiviral activities by interacting with viral enzymes or receptors, potentially inhibiting viral replication.
- Anti-inflammatory Effects : The compound's structural features allow it to modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
- Anticancer Activity : Studies have shown that certain indole derivatives can induce apoptosis in cancer cells, suggesting potential use in cancer therapy .
Synthesis and Mechanism of Action
The synthesis of tert-butyl 2-acetylindoline-1-carboxylate typically involves the reaction of tert-butyl indoline-1-carboxylate with acetylating agents like acetic anhydride in the presence of bases such as pyridine. This method can be optimized for large-scale production using continuous flow reactors to enhance yield and efficiency.
Table 1: Synthesis Methods and Yields
| Method | Yield (%) | Conditions |
|---|---|---|
| Acetic Anhydride + Pyridine | 85 | Room temperature |
| Continuous Flow Reactor | 90 | Optimized for efficiency |
Research Studies and Case Examples
Several studies have focused on the interaction studies of tert-butyl 2-acetylindoline-1-carboxylate with specific enzymes or receptors. These studies are crucial for elucidating the compound's mechanism of action and therapeutic potential.
Case Study: Anticancer Activity
A notable study investigated the effects of tert-butyl 2-acetylindoline-1-carboxylate on various cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, highlighting its potential as an anticancer agent .
Table 2: Anticancer Activity Results
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis |
| MCF-7 | 20 | Inhibition of cell proliferation |
| A549 | 18 | Modulation of apoptosis-related pathways |
Material Science Applications
Beyond medicinal chemistry, tert-butyl 2-acetylindoline-1-carboxylate has applications in material science, particularly in the development of nanomaterials. Its unique chemical properties allow it to be used as a precursor in synthesizing nanoparticles with specific functionalities.
Table 3: Nanomaterial Synthesis Applications
| Application | Description |
|---|---|
| Nanoparticle Synthesis | Used as a precursor for functionalized nanoparticles |
| Coating Materials | Acts as a binding agent in composite materials |
Conclusion and Future Directions
The applications of tert-butyl 2-acetylindoline-1-carboxylate span various fields, from medicinal chemistry to material science. Ongoing research into its biological activities and synthesis methods will likely reveal further applications and enhance its therapeutic potential. Future studies should focus on optimizing its efficacy and exploring new synthetic routes to broaden its applicability.
Mechanism of Action
The mechanism of action of tert-Butyl2-acetylindoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key differences between tert-Butyl 2-acetylindoline-1-carboxylate and related indoline derivatives:
*Note: Properties for tert-Butyl 2-acetylindoline-1-carboxylate are inferred from structural analogs.
Key Research Findings
- Solubility Trends: Amino and hydroxy derivatives show higher aqueous solubility (e.g., tert-butyl 6-aminoindoline-1-carboxylate in methanol) compared to acetylated analogs, which are more lipophilic .
- Reactivity: The acetyl group in the 2-position may sterically hinder reactions at the indoline nitrogen, whereas amino groups at the 6-position facilitate electrophilic aromatic substitution .
- Safety Profiles: tert-Butyl indoline derivatives generally require storage at -20°C under inert atmospheres to prevent decomposition, as noted for tert-butyl 4-(aminomethyl)indoline-1-carboxylate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
